molecular formula C11H14N2 B1609035 N-(Dimethylaminomethyl)-indole CAS No. 5379-79-3

N-(Dimethylaminomethyl)-indole

Cat. No. B1609035
CAS RN: 5379-79-3
M. Wt: 174.24 g/mol
InChI Key: YIMPWIJIKJBRDM-UHFFFAOYSA-N
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Description

N-(Dimethylaminomethyl)-indole (DMAMI) is a synthetic chemical compound with a broad range of applications in scientific research. DMAMI is a versatile compound that is often used as a reagent in organic synthesis, as a building block for the synthesis of pharmaceuticals, and for various other applications in biochemistry and molecular biology.

Scientific Research Applications

Synthesis and Functionalization

N-(Dimethylaminomethyl)-indole is integral to the development of synthetic methodologies for indole derivatives, which are core structures in many biologically active compounds. The palladium-catalyzed reactions have become a cornerstone in the synthesis and functionalization of indoles, demonstrating the versatility of this class of compounds in organic synthesis. Palladium catalysis offers a broad range of functionalities, making it suitable for complex molecule applications, thereby modifying traditional organic synthesis approaches (S. Cacchi & G. Fabrizi, 2005).

Electrochemical Oxidation in Alkaloid Synthesis

Electrochemical oxidative dimerization methods have been developed for the synthesis of dimeric indole alkaloids, including N-N linked dimers. This approach provides a practical solution for synthesizing unexplored classes of natural products, offering new pathways into chemical spaces seldom explored before (Brandon R. Rosen et al., 2014).

Fischer Indole Synthesis

The Fischer indole synthesis is a classical method that remains relevant for synthesizing functionalized indoles under mild conditions. This methodology has been refined to accommodate sensitive functional groups and achieve regioselective outcomes, demonstrating the adaptability of indole chemistry to modern synthetic demands (S. Gore et al., 2012).

Anticancer Properties and Chemical Biology

Indole compounds, including derivatives of N-(Dimethylaminomethyl)-indole, have been investigated for their anticancer properties. These studies reveal that indoles can act on various cellular signaling pathways, exhibiting pleiotropic effects crucial for their observed biological activities and potential chemosensitization activities in cancer therapy (Aamir Ahmad et al., 2010).

Copper-Catalyzed Reactions

Copper-catalyzed methods have been developed for the N-arylation of indoles, including N-(Dimethylaminomethyl)-indole, showcasing the high yield production of N-arylindoles from various aryl iodides or bromides. This highlights the role of copper catalysis in expanding the utility of indoles in organic synthesis (Jon C. Antilla et al., 2002).

properties

IUPAC Name

1-indol-1-yl-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMPWIJIKJBRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402136
Record name N-(Dimethylaminomethyl)-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Dimethylaminomethyl)-indole

CAS RN

5379-79-3
Record name N-(Dimethylaminomethyl)-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Formaldehyde (37% in water, 0.19 mL, 2.6 mmol) was added to cooled (ice/water bath) aqueous dimethylamine (40% in water, 0.32 mL, 2.6 mmol). The mixture was stirred for 10 min and then indole 31 (0.3 g, 2.6 mmol) was added. The suspension was stirred for 1 h in an ice/water bath and then 24 h at RT. Indole was not completely dissolved. Dichloromethane (10 mL) was added and the organic layer was separated. The solvent was evaporated and the residue was chromatographed on a Chromatotron with dichloromethane/hexanes, 5:2 mixture as eluent to remove non-polar impurities. This was followed by elution with dichloromethane/EtOAc, 5:1 to 1:1. Appropriate fractions were collected to give indole Mannich base 32 as an oil (0.25 g, 57%) which was pure by TLC.
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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